Lipophilicity (LogP) Comparison: Tuning Physicochemical Properties for Drug Design
The 4-chloro-3-fluoro regioisomer exhibits a distinct lipophilicity profile compared to its 3-chloro-4-fluoro isomer, a critical factor influencing membrane permeability and metabolic stability. Ethyl 4-chloro-3-fluorobenzoate has a Consensus LogP of 2.96, while Ethyl 3-chloro-4-fluorobenzoate has a Consensus LogP of 2.97, representing a subtle but potentially meaningful difference in a drug discovery context where small LogP shifts can impact bioavailability and off-target binding . This difference is further underscored by variations in individual prediction algorithms, such as iLOGP (2.5 vs. 2.49) and XLOGP3 (2.87 vs. 2.96) .
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 2.96 |
| Comparator Or Baseline | Ethyl 3-chloro-4-fluorobenzoate (CAS 137521-81-4): 2.97 |
| Quantified Difference | Δ LogP = 0.01 (lower for target compound) |
| Conditions | Calculated average of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) from chemical supplier databases. |
Why This Matters
Even minor variations in LogP can translate to significant differences in ADME (Absorption, Distribution, Metabolism, Excretion) properties, making the specific regioisomer a critical choice for medicinal chemists optimizing lead candidates.
